1-[4-(4-FLUOROBENZYL)PIPERAZINO]-3,3-DIMETHYL-1-BUTANONE
Overview
Description
1-[4-(4-FLUOROBENZYL)PIPERAZINO]-3,3-DIMETHYL-1-BUTANONE is a synthetic organic compound that features a piperazine ring substituted with a 4-fluorobenzyl group and a butanone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[4-(4-FLUOROBENZYL)PIPERAZINO]-3,3-DIMETHYL-1-BUTANONE typically involves the reaction of 4-fluorobenzyl chloride with piperazine to form 1-(4-fluorobenzyl)piperazine. This intermediate is then reacted with 3,3-dimethyl-1-butanone under appropriate conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography may be employed to ensure the quality of the final product.
Chemical Reactions Analysis
Types of Reactions
1-[4-(4-FLUOROBENZYL)PIPERAZINO]-3,3-DIMETHYL-1-BUTANONE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the piperazine nitrogen atoms.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of N-substituted piperazine derivatives.
Scientific Research Applications
1-[4-(4-FLUOROBENZYL)PIPERAZINO]-3,3-DIMETHYL-1-BUTANONE has several applications in scientific research:
Biology: Investigated for its potential as a radioligand for imaging sigma receptors in the brain.
Medicine: Explored for its potential as a tyrosinase inhibitor with anti-melanogenic properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-[4-(4-FLUOROBENZYL)PIPERAZINO]-3,3-DIMETHYL-1-BUTANONE involves its interaction with specific molecular targets. For instance, as a tyrosinase inhibitor, it binds to the active site of the enzyme, preventing the conversion of tyrosine to melanin . This interaction is crucial for its anti-melanogenic effects.
Comparison with Similar Compounds
Similar Compounds
1-(4-FLUOROBENZYL)PIPERAZINE: A precursor in the synthesis of various biologically active molecules.
4-(4-FLUOROBENZYL)PIPERIDINE: Known for its use in medicinal chemistry.
2-[4-(4-FLUOROBENZYL)PIPERAZINO]-1-MORPHOLINO-1-ETHANONE: Investigated for its potential therapeutic applications.
Uniqueness
1-[4-(4-FLUOROBENZYL)PIPERAZINO]-3,3-DIMETHYL-1-BUTANONE is unique due to its specific structural features, which confer distinct chemical and biological properties. Its combination of a piperazine ring with a 4-fluorobenzyl group and a butanone moiety makes it a versatile compound for various applications in research and industry.
Properties
IUPAC Name |
1-[4-[(4-fluorophenyl)methyl]piperazin-1-yl]-3,3-dimethylbutan-1-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25FN2O/c1-17(2,3)12-16(21)20-10-8-19(9-11-20)13-14-4-6-15(18)7-5-14/h4-7H,8-13H2,1-3H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CGTFUJAXSJYFJW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)CC(=O)N1CCN(CC1)CC2=CC=C(C=C2)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25FN2O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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